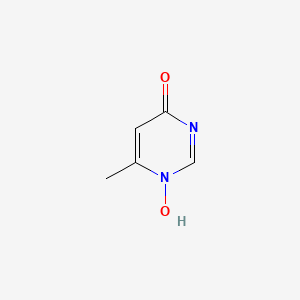

4-Pyrimidinol,6-methyl-,1-oxide

Description

Historical Trajectory and Contemporary Relevance of Pyrimidinol N-Oxides in Chemical Science

The history of pyrimidine (B1678525) chemistry dates back to the 19th century, with the initial isolation and study of fundamental derivatives like alloxan (B1665706) and barbituric acid. wikipedia.org The pyrimidine ring system itself is a fundamental component of life, forming the core structure of the nucleobases uracil, thymine, and cytosine. wikipedia.orgstudysmarter.co.uk The introduction of an N-oxide functionality to this heterocyclic core, a development that gained significant traction in the mid-20th century, marked a pivotal expansion of pyrimidine chemistry. scripps.edu

Initially, heterocyclic N-oxides were often viewed as metabolic byproducts of N-heterocyclic drugs. nih.gov However, researchers soon recognized their unique chemical properties and synthetic potential. The N-oxidation of pyrimidines, including pyrimidinol derivatives, was found to be more challenging compared to other diazines, often resulting in poor yields and side reactions. cdnsciencepub.com Despite these synthetic hurdles, the pursuit of pyrimidine N-oxides was driven by their emerging applications.

In contemporary chemical science, pyrimidinol N-oxides and related scaffolds are relevant in several domains. They are recognized as versatile synthetic intermediates, capable of undergoing a variety of transformations that are not accessible to the parent pyrimidine. researchgate.net Their unique electronic structure makes them valuable in the development of new materials and as ligands in coordination chemistry. nih.govrsc.org Furthermore, the N-oxide motif has been strategically employed in medicinal chemistry to modify the properties of bioactive molecules, influencing their solubility, membrane permeability, and biological activity. nih.gov

Foundational Principles of Heterocyclic N-Oxide Chemistry Pertinent to 4-Pyrimidinol, 6-methyl-, 1-oxide

The chemistry of 4-Pyrimidinol, 6-methyl-, 1-oxide is governed by the fundamental principles of heterocyclic N-oxides. The N-oxide bond (N⁺-O⁻) is highly polar and introduces significant changes to the electronic landscape of the pyrimidine ring. nih.gov

Electronic Effects: The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org The introduction of the N-oxide group further decreases the π-electron density of the ring, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution compared to the parent pyrimidine. wikipedia.orgscripps.edu

In 4-Pyrimidinol, 6-methyl-, 1-oxide, the electronic nature is further modulated by the substituents:

The 1-oxide: This group acts as a strong electron-withdrawing group by induction but can also be an electron-donating group through resonance, placing a partial negative charge on the oxygen and a partial positive charge on the ring nitrogen. This duality influences its reactivity towards both electrophiles and nucleophiles. scripps.edu

The 4-pyrimidinol group: This group exists in tautomeric equilibrium with its keto form, 6-methyl-4(3H)-pyrimidinone. The predominant form influences the aromaticity and reactivity of the ring. The hydroxyl group is an electron-donating group, which can partially counteract the electron-withdrawing effect of the ring nitrogens and the N-oxide.

The 6-methyl group: This is a weak electron-donating group that can influence the regioselectivity of certain reactions.

Reactivity: The combination of these features dictates the reactivity of 4-Pyrimidinol, 6-methyl-, 1-oxide.

Nucleophilic Substitution: The positions ortho and para to the N-oxide group (positions 2 and 6, and position 4) are activated towards nucleophilic attack. scripps.edu The presence of the nitro group in 4-nitropyridine-N-oxide, for example, makes it an excellent substrate for SNAr reactions, a principle that can be extended to other activated pyrimidine N-oxides. researchgate.net

Electrophilic Attack: Electrophilic attack on the ring is generally disfavored. However, the N-oxide oxygen itself is nucleophilic and can react with electrophiles. scripps.edu

Rearrangement Reactions: Pyrimidine N-oxides with a methyl group at position 4 or 6, such as the title compound, are potential substrates for the Boekelheide rearrangement. This reaction, typically promoted by acetic anhydride (B1165640), involves the rearrangement to an acetoxymethylpyrimidine, providing a valuable synthetic route for functionalizing the methyl group. researchgate.netnih.govwikipedia.org

Overview of Key Research Domains for 4-Pyrimidinol, 6-methyl-, 1-oxide and Related Scaffolds

Research involving pyrimidinol N-oxides and structurally similar compounds spans several key areas, primarily driven by their unique reactivity and potential as functional molecules.

Synthetic Chemistry: A major research domain is their use as versatile building blocks in organic synthesis. The ability of the N-oxide group to activate the ring for nucleophilic substitution and to direct rearrangements is a powerful tool for creating complex substituted pyrimidines. researchgate.net The Boekelheide rearrangement, for instance, transforms a simple methyl group into a functionalized hydroxymethyl group (after hydrolysis), which can be further elaborated. nih.govwikipedia.orgresearchgate.net Recent studies have explored the mechanistic details of this rearrangement, suggesting the involvement of radical intermediates. nih.gov

Photochemistry: The photochemistry of heteroaromatic N-oxides, including pyrimidine N-oxides, is another active area of investigation. wur.nl Upon irradiation, these compounds can undergo various transformations, including deoxygenation and rearrangement to form oxaziridine (B8769555) intermediates. wur.nl These transient species can then lead to a variety of products. Some N-oxides are known to release reactive oxygen species upon photoactivation, making them potentially useful as photoactivated oxidants in synthesis and chemical biology. nih.gov

Medicinal and Materials Chemistry: The N-oxide functionality is increasingly recognized for its role in modifying molecular properties for biological and material applications. nih.gov In medicinal chemistry, introducing an N-oxide can alter a drug candidate's solubility, metabolic stability, and receptor binding interactions. nih.gov In materials science, the highly polar N-O bond can be exploited to create materials with specific electronic or self-assembly properties. nih.govrsc.org While specific research on the biological activity of 4-Pyrimidinol, 6-methyl-, 1-oxide is not widely documented, related pyrimidine structures are investigated for a wide range of bioactivities. researchgate.net

Structure

3D Structure

Properties

CAS No. |

100959-92-0 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Synonyms |

4-Pyrimidinol, 6-methyl-, 1-oxide (6CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyrimidinol,6 Methyl ,1 Oxide and Its Structural Analogs

Direct N-Oxidation Strategies for Pyrimidine (B1678525) Derivatives

The most straightforward approach to the synthesis of 4-Pyrimidinol, 6-methyl-, 1-oxide is the direct oxidation of the corresponding pyrimidine, 6-methyl-4-pyrimidinol. This transformation involves the introduction of an oxygen atom onto one of the ring nitrogen atoms. The choice of oxidizing agent and reaction conditions is critical to achieve selective N-oxidation without promoting unwanted side reactions, such as oxidation of the pyrimidine ring itself.

Classical Oxidation Reagents and Conditions

Historically, peroxy acids have been the reagents of choice for the N-oxidation of heteroaromatic compounds, including pyrimidines. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid are commonly employed. The reaction is typically carried out in a suitable solvent, such as chloroform, dichloromethane, or acetic acid.

The general mechanism involves the electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of a ring nitrogen atom. For unsymmetrical pyrimidines like 6-methyl-4-pyrimidinol, the site of N-oxidation is influenced by the electronic effects of the substituents. Electron-donating groups tend to direct oxidation to the nitrogen atom para to them.

Table 1: Classical N-Oxidation of Pyrimidine Derivatives

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-4-phenylpyrimidine | 30% Hydrogen Peroxide | Glacial Acetic Acid | 70°C, 6h | 2-Methyl-4-phenylpyrimidine N-oxide | Moderate | fu-berlin.de |

| Pyridine (B92270) | Peracids | Not specified | Not specified | Pyridine-N-oxide | Not specified | rsc.org |

This table presents examples of classical N-oxidation on related heterocyclic compounds due to the lack of specific data for 4-Pyrimidinol, 6-methyl-, 1-oxide.

Advanced and Selective N-Oxidation Protocols

More recent advancements in oxidation chemistry have led to the development of more selective and efficient N-oxidation protocols. These methods often utilize milder reaction conditions and offer better control over regioselectivity. For instance, catalytic systems involving transition metals have been explored for N-oxidation reactions.

Furthermore, reagents like sodium percarbonate in the presence of a rhenium-based catalyst have been shown to be effective for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide adduct (UHP), which is a stable and inexpensive solid oxidant. organic-chemistry.org While specific applications of these advanced methods to 6-methyl-4-pyrimidinol are not extensively documented, they represent promising avenues for the selective synthesis of 4-Pyrimidinol, 6-methyl-, 1-oxide.

De Novo Synthesis of the 4-Pyrimidinol, 6-methyl-, 1-oxide Core Structure

An alternative to direct oxidation is the construction of the pyrimidine N-oxide ring from acyclic precursors. This approach, known as de novo synthesis, offers the advantage of introducing the N-oxide functionality as an integral part of the ring-forming process.

Cyclization Reactions for Pyrimidine Ring Assembly

The synthesis of the pyrimidine ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. For the synthesis of 6-methyl-4-pyrimidinol, a common precursor is ethyl acetoacetate (B1235776), which provides the C4, C5, C6, and the methyl group of the pyrimidine ring. researchgate.net

A general reaction for the synthesis of the precursor 4-methyl-6-hydroxypyrimidine involves the condensation of ethyl acetoacetate with thiourea, followed by desulfurization. researchgate.net

Table 2: De Novo Synthesis of Pyrimidine Precursors

| 1,3-Dicarbonyl Compound | N-C-N Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Thiourea | Sodium methoxide, Methanol (B129727), Reflux | 2-Thio-6-methyluracil | researchgate.net |

This table illustrates the synthesis of precursors to the target molecule, as direct de novo synthesis of the N-oxide is not well-documented.

Incorporation of the N-Oxide Functionality During Ring Formation

The incorporation of the N-oxide moiety during the cyclization process is a more elegant and potentially more efficient strategy. This can be achieved by using a modified N-C-N reagent that already contains the N-oxide functionality or by designing the reaction conditions to promote N-oxidation concurrently with cyclization. For example, the reaction of a β-keto ester with hydroxylamine (B1172632) could potentially lead to the formation of a pyrimidine N-oxide, although this specific route to 4-Pyrimidinol, 6-methyl-, 1-oxide is not well-documented in the literature.

Functionalization and Derivatization of 4-Pyrimidinol, 6-methyl-, 1-oxide

Once synthesized, 4-Pyrimidinol, 6-methyl-, 1-oxide can serve as a versatile intermediate for the preparation of a range of other substituted pyrimidines. The N-oxide functionality significantly influences the reactivity of the pyrimidine ring, often facilitating reactions that are difficult to achieve with the parent heterocycle.

A key reaction of methyl-substituted heteroaromatic N-oxides is the Boekelheide rearrangement . wikipedia.orgresearchgate.net This reaction typically involves treatment with an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA), and results in the functionalization of the methyl group. wikipedia.org The mechanism involves an initial acylation of the N-oxide oxygen, followed by a nist.govnist.gov-sigmatropic rearrangement. wikipedia.org Hydrolysis of the resulting intermediate yields a hydroxymethyl-substituted pyrimidine. wikipedia.org This reaction provides a valuable method for introducing a functional group at the 6-methyl position of 4-Pyrimidinol, 6-methyl-, 1-oxide.

The N-oxide group also activates the pyrimidine ring towards both electrophilic and nucleophilic substitution. rsc.org For instance, pyridine-N-oxide is more reactive towards electrophilic aromatic substitution than pyridine itself. rsc.org This enhanced reactivity can be exploited to introduce substituents at various positions on the pyrimidine ring of 4-Pyrimidinol, 6-methyl-, 1-oxide.

Table 3: Potential Functionalization Reactions of Pyrimidine N-Oxides

| Reaction Type | Reagent | Potential Product | Reference |

|---|---|---|---|

| Boekelheide Rearrangement | Acetic Anhydride | 4-Acetoxy-6-acetoxymethylpyrimidine derivative | nih.govchemsynthesis.comnih.gov |

| Nucleophilic Substitution | Methylamine | 4-Methylamino-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (from a related system) | mdpi.com |

This table outlines potential derivatization reactions based on the known reactivity of related pyrimidine and pyridine N-oxides.

Electrophilic Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient, making electrophilic substitution challenging under normal conditions. However, the presence of the N-oxide functionality significantly alters the electronic properties of the ring. The N-oxide group acts as an activating group by donating electron density through resonance, thereby facilitating electrophilic attack, particularly at the positions ortho and para to the N-oxide group (C2, C4, and C6). For 4-Pyrimidinol, 6-methyl-, 1-oxide, the C5 position is the most likely site for electrophilic substitution.

Nitration: Nitration is a classic example of electrophilic aromatic substitution. Pyridine N-oxides can be nitrated at the 4-position using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de By analogy, the nitration of 4-Pyrimidinol, 6-methyl-, 1-oxide would be expected to occur at the C5 position, yielding 5-nitro-4-pyrimidinol, 6-methyl-, 1-oxide. The reaction conditions typically require heating to achieve a reasonable reaction rate.

Halogenation: Direct halogenation of the pyrimidine ring can also be achieved. Various halogenating agents are employed, including N-halosuccinimides (NCS, NBS) or molecular halogens. For pyrazolo[1,5-a]pyrimidines, regioselective C3 halogenation has been successfully performed using potassium halides in the presence of a hypervalent iodine(III) reagent in water, suggesting an electrophilic substitution mechanism. nih.gov Such methods could potentially be adapted for the C5-halogenation of 4-Pyrimidinol, 6-methyl-, 1-oxide.

| Reaction | Reagents and Conditions | Expected Product |

| Nitration | Fuming HNO₃, conc. H₂SO₄, 125-130°C | 5-Nitro-4-pyrimidinol, 6-methyl-, 1-oxide |

| Bromination | NBS, suitable solvent | 5-Bromo-4-pyrimidinol, 6-methyl-, 1-oxide |

| Chlorination | NCS, suitable solvent | 5-Chloro-4-pyrimidinol, 6-methyl-, 1-oxide |

| Iodination | NIS or KX/Hypervalent Iodine(III) | 5-Iodo-4-pyrimidinol, 6-methyl-, 1-oxide |

Nucleophilic Additions and Substitutions Involving the Pyrimidine Ring

Nucleophilic substitution is a key reaction for modifying the pyrimidine ring, especially when a good leaving group is present at the C2, C4, or C6 positions. The hydroxyl group at the C4 position of the title compound can be converted into an excellent leaving group, typically a chloride, facilitating subsequent reactions.

The conversion of the 4-hydroxyl group into a 4-chloro group is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or N,N-dimethylaniline. nih.govyoutube.com This reaction transforms the pyrimidinol into 4-chloro-6-methylpyrimidine (B1361110) 1-oxide, a versatile intermediate.

Once formed, the 4-chloro derivative can undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the N-oxide group facilitates this attack.

Typical Nucleophilic Substitution Reactions:

Amination: Reaction with ammonia (B1221849), primary, or secondary amines to yield 4-amino-6-methylpyrimidine 1-oxide derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides to produce 4-alkoxy- or 4-aryloxy-6-methylpyrimidine 1-oxides. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide selectively yields the 4-chloro-6-ethoxy derivative. mdpi.com

Thiolation: Displacement by thiols or thiophenols to give 4-thioether derivatives.

Cyanation: Introduction of a cyano group using cyanide salts, although this can sometimes lead to unexpected side reactions. rsc.org

| Nucleophile | Reagent Example | Product Type |

| Amines | R₂NH | 4-Amino-6-methylpyrimidine 1-oxide |

| Alkoxides | NaOR | 4-Alkoxy-6-methylpyrimidine 1-oxide |

| Thiolates | NaSR | 4-(Alkylthio)-6-methylpyrimidine 1-oxide |

| Cyanide | NaCN | 4-Cyano-6-methylpyrimidine 1-oxide |

Chemical Transformations at the Hydroxyl Group

The primary chemical transformation of the 4-hydroxyl group is its conversion into a better leaving group to enable nucleophilic substitution, as detailed above.

Chlorination with Phosphorus Oxychloride (POCl₃): This is the most prevalent method. The reaction involves heating the hydroxypyrimidine derivative with POCl₃. nih.gov For substrates like 4-quinazolones, the reaction proceeds through initial phosphorylation of the hydroxyl group, followed by nucleophilic attack of chloride. nih.govresearchgate.net A similar mechanism is expected for 4-pyrimidinol, 6-methyl-, 1-oxide. The reaction can often be performed solvent-free on a large scale. nih.govresearchgate.net

Other reagents that can be used for this transformation include:

Phosphorus pentachloride (PCl₅)

Triphosgene , which is considered a safer alternative to phosgene. google.com

These transformations are crucial as they unlock a wide array of synthetic possibilities starting from the relatively inert hydroxyl compound.

Modifications of the N-Oxide Moiety

The N-oxide group itself is a reactive center and can undergo several important transformations.

Deoxygenation: The N-oxide can be reduced back to the parent pyrimidine. This is a common strategy where the N-oxide is used to direct substitution and is then removed. Typical reagents for deoxygenation include:

Phosphorus trichloride (B1173362) (PCl₃) youtube.com

Catalytic hydrogenation (e.g., H₂/Pd-C)

Zinc dust in acetic acid

Boekelheide Rearrangement: This is a significant rearrangement reaction for N-oxides bearing an adjacent alkyl group, such as the 6-methyl group in the title compound. wikipedia.org The reaction is typically promoted by acetic anhydride or trifluoroacetic anhydride (TFAA). nih.govacs.org The N-oxide oxygen attacks the anhydride, followed by deprotonation of the methyl group and a bohrium.combohrium.com-sigmatropic rearrangement. wikipedia.org Subsequent hydrolysis yields the corresponding 6-(hydroxymethyl)pyrimidine derivative. This reaction provides a powerful method for functionalizing the methyl group. Recent studies suggest that the reaction may proceed, at least in part, via radical intermediates. nih.govresearchgate.net

Photochemical Reactions: Pyrimidine N-oxides can undergo photochemical rearrangements. Upon irradiation, they can isomerize through transient oxaziridine (B8769555) intermediates, although these are typically not isolated. wur.nl These reactions can lead to the formation of various ring-opened or rearranged products.

Sustainable and Scalable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and scalable.

Green Chemistry Principles in 4-Pyrimidinol, 6-methyl-, 1-oxide Synthesis

The synthesis of pyrimidine derivatives, including the title compound, can be made more sustainable by adhering to the principles of green chemistry. Traditional methods often use hazardous solvents and reagents. rasayanjournal.co.in

Multicomponent Reactions (MCRs): The core pyrimidine ring can be constructed via MCRs, such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea in one pot. For the synthesis of the parent 6-methyl-4-pyrimidinol, ethyl acetoacetate, an ammonia source (like an amidine), and a suitable C1 building block could be used. MCRs are highly atom-economical and reduce waste by minimizing intermediate isolation steps. bohrium.com Iridium-catalyzed MCRs using alcohols as building blocks represent a highly sustainable approach. nih.gov

Alternative Energy Sources:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. rasayanjournal.co.inresearchgate.netrsisinternational.org The synthesis of various pyrimidine scaffolds has been significantly accelerated using microwave-assisted organic synthesis (MAOS). nih.govsemanticscholar.org

Ultrasonic Irradiation: Sonication is another energy source that can promote reactions, leading to shorter times and higher yields in pyrimidine synthesis. rasayanjournal.co.in

Green Solvents and Catalysts:

Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a key green chemistry principle. rasayanjournal.co.in One-pot syntheses of pyrimido[4,5-d]pyrimidines have been efficiently carried out in water. semanticscholar.org

The use of heterogeneous or recyclable catalysts can simplify product purification and reduce waste.

Microreactor Technology for Enhanced Synthetic Efficiency

Microreactor or continuous-flow technology offers significant advantages for the synthesis of chemical compounds, including improved safety, efficiency, and scalability.

Enhanced Heat and Mass Transfer: Microreactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat exchange. This is particularly beneficial for managing highly exothermic reactions, such as nitrations or chlorinations, which are relevant to the functionalization of 4-pyrimidinol, 6-methyl-, 1-oxide. Precise temperature control prevents the formation of byproducts and ensures process safety.

Improved Mixing and Reaction Control: The small dimensions of microchannels lead to rapid mixing through diffusion, ensuring homogeneity and precise control over reaction times. This can lead to higher yields and selectivities compared to batch processes.

Scalability and Safety: Scaling up a continuous-flow process is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which avoids the challenges and safety risks associated with scaling up large batch reactors. The small hold-up volume in a microreactor minimizes the risk associated with handling hazardous reagents or unstable intermediates. This technology is well-suited for the multi-step synthesis of functionalized pyrimidines, where intermediates can be generated and consumed in-line without isolation.

Reactivity and Mechanistic Investigations of 4 Pyrimidinol,6 Methyl ,1 Oxide

Electrophilic and Nucleophilic Reactivity Profiles

The presence of the N-oxide functionality in 4-Pyrimidinol, 6-methyl-, 1-oxide significantly influences its electronic properties, making it susceptible to both electrophilic and nucleophilic attacks. The N-oxide group acts as an electron-donating group, activating the pyrimidine (B1678525) ring towards electrophilic substitution. Conversely, the oxygen atom of the N-oxide is nucleophilic. scripps.edu

C-H Functionalization and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the C-H functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

In the context of pyrimidine N-oxides, the N-oxide group can serve as a DMG. The Lewis basic oxygen atom of the N-oxide interacts with the Lewis acidic lithium of the organolithium reagent, directing the deprotonation to the C2 or C6 position of the pyrimidine ring. arkat-usa.org This regioselectivity is a key advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Table 1: Comparison of Metalation Strategies for Heterocycles

| Strategy | Description | Advantages | Key Reagents |

| Directed ortho-Metalation (DoM) | A DMG directs deprotonation to the ortho position via coordination with an organolithium reagent. wikipedia.org | High regioselectivity, functional group tolerance. organic-chemistry.org | n-BuLi, s-BuLi, t-BuLi, TMEDA. baranlab.org |

| Hindered Amide Bases | Use of bulky bases like TMPMgCl·LiCl for metalation of electron-poor heteroarenes. harvard.edu | Effective for substrates with sensitive functional groups. harvard.edu | TMPMgCl·LiCl. harvard.edu |

Research has shown that hindered amide bases, such as TMPMgCl·LiCl, are effective for the directed metalation of electron-poor heteroarenes that may contain sensitive functional groups. harvard.edu

Ring-Opening and Rearrangement Pathways

Epoxides, which are three-membered rings containing an oxygen atom, are known for their high reactivity due to ring strain. nih.gov They readily undergo ring-opening reactions with a variety of nucleophiles. nih.govyoutube.com These reactions can be catalyzed by either acid or base.

Under basic conditions, the ring-opening of an asymmetric epoxide occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org In contrast, under acidic conditions, the reaction proceeds through a mechanism that has both SN1 and SN2 characteristics. The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops. libretexts.org

While not an epoxide, the strained ring of an oxaziridine (B8769555), a potential intermediate in the photoreactions of pyrimidine N-oxides, would be expected to undergo similar ring-opening reactions. wur.nl The photochemical irradiation of heteroaromatic N-oxides can lead to the formation of lactams, a rearrangement that is particularly favored in polar solvents. wur.nl The proposed mechanism for this transformation involves an oxaziridine intermediate. wur.nl However, the isolation of these oxaziridines has proven difficult due to their thermal instability. wur.nl

Polonovski-Type Rearrangements and Related Transformations

The Polonovski reaction is a classic transformation of tertiary amine N-oxides. While specific studies on Polonovski-type rearrangements of 4-Pyrimidinol, 6-methyl-, 1-oxide are not extensively documented in the provided search results, the general reactivity of pyridine (B92270) N-oxides provides a relevant framework. Pyridine N-oxides, upon activation with an acylating agent, can undergo rearrangements. acs.org For instance, treatment with acetic anhydride (B1165640) can lead to the formation of acyloxypyridinium cations, which are susceptible to nucleophilic attack. acs.org

Furthermore, thermal rearrangements of substituted pyridine N-oxides have been observed. For example, 2-allyloxypyridine (B1265830) N-oxide undergoes a nih.govnih.gov sigmatropic rearrangement to yield N-allyloxy-2-pyridones. arkat-usa.org Other novel thermal and photochemical rearrangements of N-substituted 2-pyridones have been reported, all involving the fission of the N-O bond. rsc.org

Coordination Chemistry and Ligand Properties of 4-Pyrimidinol, 6-methyl-, 1-oxide

The N-oxide functionality, along with the hydroxyl group, makes 4-Pyrimidinol, 6-methyl-, 1-oxide a potentially versatile ligand in coordination chemistry. The oxygen atom of the N-oxide is a strong electron-pair donor, a property that is central to its ability to form metal complexes and act as a ligand in catalysis. nih.gov

Formation of Metal Complexes and Adducts

Pyridine N-oxides and their derivatives are well-established ligands in coordination chemistry. acs.org They can coordinate to a variety of metal centers through the oxygen atom of the N-oxide group.

For instance, 4-methylpyridine (B42270) N-oxide has been shown to form coordination compounds with tin(II) chloride, resulting in both a one-dimensional coordination polymer and a discrete molecular structure. nih.govresearchgate.net In these complexes, the tin(II) atoms exhibit a seesaw coordination geometry. nih.govresearchgate.net

The coordination of ligands containing both N-oxide and other donor groups can lead to interesting structural motifs. For example, a ligand containing a pyridylmethyl)aminophenol moiety was found to undergo oxidative dehydrogenation upon coordination to iron(II) and manganese(II) ions. uu.nl

Table 2: Examples of Metal Complexes with Pyridine N-oxide Derivatives

| Ligand | Metal Ion | Resulting Complex | Reference |

| 4-methylpyridine N-oxide | Sn(II) | [SnCl₂(C₆H₇NO)]n and [SnCl₂(C₆H₇NO)₂] | nih.govresearchgate.net |

| Hpyramol | Fe(II), Mn(II) | FeCl₂(pyrimol)(MeOH) and [Mn(ClO₄)(pyrimol)(Hpyrimol)]₂ | uu.nl |

| Dipyridylpyrrole N-oxide | Zn(II) | [Zn(L1)₂] and [Zn(L2)₂] | rsc.org |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The electron-donating nature of the N-oxide group makes ligands derived from 4-Pyrimidinol, 6-methyl-, 1-oxide potentially effective in catalysis. nih.gov Chiral heteroaromatic N-oxides have emerged as powerful organocatalysts and ligands for asymmetric transformations. nih.gov Their ability to act as Lewis bases allows them to activate organosilicon reagents, for example. nih.gov

Pyridine N-oxide ligands have been successfully employed in various catalytic reactions. For example, zinc complexes supported by pyridine-N-oxide ligands have shown high efficiency in the thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org In another application, a combination of copper(II) sulfate (B86663) and a pyridine N-oxide ligand was used to catalyze the N-arylation of imidazoles in water. acs.org

The design of chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalysts has led to efficient systems for the acylative dynamic kinetic resolution of various substrates. acs.org Mechanistic studies in these systems have indicated the formation of an acyloxypyridinium cation as a key intermediate. acs.org

Photochemical Behavior and Excited State Reactions

The interaction of light with pyrimidine N-oxides initiates a cascade of reactions, the nature of which is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions. The photochemistry of these compounds is a subject of ongoing research, with particular interest in the intermediates and mechanistic pathways involved. wur.nl

Upon irradiation, heteroaromatic N-oxides can undergo deoxygenation to form the parent heterocycle. wur.nl This process is believed to proceed through different excited states depending on the specific N-oxide and the reaction environment. For many heteroaromatic N-oxides, the excited singlet state is responsible for isomerizations and rearrangements, while the triplet state leads to oxygen abstraction. wur.nl However, for pyrimidine N-oxides, the specific excited state responsible for deoxygenation has not been definitively established. wur.nl

The deoxygenation process is thought to liberate atomic oxygen, which can then oxidize the solvent. wur.nl For instance, irradiation in methanol (B129727) can yield the corresponding aldehyde, while in benzene (B151609), phenol (B47542) is formed through rearrangement of intermediate oxepine and benzene oxide. wur.nl It is noteworthy that deoxygenation is not always observed, particularly in di- and trisubstituted pyrimidine N-oxides. wur.nl

A key point of discussion in the photochemistry of heteroaromatic N-oxides is the role of oxaziridines as transient intermediates. wur.nl While they are postulated in the photoreactions of many N-oxides, their extreme thermal instability has prevented their isolation. wur.nl Some studies, particularly those employing laser flash photolysis on isoquinoline (B145761) N-oxides, have questioned the intermediacy of oxaziridines, suggesting that products may form directly from the excited state. wur.nl However, other experiments with different pyrimidine N-oxides provide evidence for the formation of an oxaziridine intermediate. wur.nl

The substitution pattern on the pyrimidine N-oxide ring plays a crucial role in determining the photochemical pathway. Monosubstituted pyrimidine N-oxides tend to yield open-chain products, a process explained by electrocyclization of the oxygen to the C(2)-atom, forming an oxaziridinopyrimidine intermediate. wur.nl In contrast, 4,6-disubstituted pyrimidine N-oxides often rearrange to products via an initial electrocyclization of the oxygen to the C(6) atom. wur.nl

Recent advancements have demonstrated that visible light-mediated metallaphotoredox catalysis can achieve highly chemoselective deoxygenation of N-heterocyclic N-oxides at room temperature using Hantzsch esters as reductants. organic-chemistry.org This method is notable for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.org Furthermore, the absorption feature at 365 nm in quinoline (B57606) N-oxides, attributed to a π,π* transition, is believed to be responsible for the deoxygenation reactivity, which is hypothesized to occur through the crossing of the π,π* excited state to a dissociative π,σ* state. rsc.org

Table 1: Photochemical Reactions of Heteroaromatic N-Oxides

| Reaction Type | Proposed Intermediate(s) | Influencing Factors | Resulting Products |

|---|---|---|---|

| Deoxygenation | Atomic oxygen, Oxaziridine | Substitution pattern, Solvent, Sensitizers | Parent heterocycle, Oxidized solvent products |

Pyrimidinol N-oxides and their derivatives have emerged as promising candidates in the field of photoredox catalysis. nih.govsigmaaldrich.com These organic compounds can act as catalysts, facilitating chemical transformations upon visible light irradiation. nih.govsigmaaldrich.com

One significant application is in the contra-thermodynamic E→Z isomerization of cinnamic acid derivatives and the oxidative cyclization of 2-phenyl benzoic acid to benzocoumarin, using molecular oxygen as a mild oxidant. nih.govsigmaaldrich.com This highlights the potential of pyrimidopteridine N-oxide-based heterocycles as effective organic photoredox catalysts. nih.govsigmaaldrich.com

Furthermore, a dual catalytic system employing a photoredox catalyst and a pyridine N-oxide has been developed for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govchemrxiv.org This method allows for the direct conversion of unactivated alkenes into primary alcohols and β-amino alcohols. nih.govchemrxiv.org The mechanism involves the generation of a pyridine N-oxy radical via single-electron oxidation of the pyridine N-oxide by the excited photoredox catalyst. nih.govchemrxiv.org This radical then initiates the regioselective addition to the α-olefin. chemrxiv.org

Recent studies have also explored the use of rhenium-based photocatalysts for the deoxygenation of N-O bonds in compounds like pyridine N-oxides. nih.gov This photocatalytic system is capable of performing this reduction without the need for additional strong reducing agents. nih.gov Additionally, a one-step photoredox method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides has been developed, showcasing the versatility of these N-oxides as precursors to valuable pyridine derivatives. acs.org

Table 2: Applications of Pyrimidinol N-Oxides in Photoredox Catalysis

| Catalytic System | Reactants | Transformation | Product(s) |

|---|---|---|---|

| Pyrimidopteridine N-oxide | Cinnamic acid derivatives | E→Z isomerization | Z-cinnamic acid derivatives |

| Pyrimidopteridine N-oxide | 2-Phenyl benzoic acid | Oxidative cyclization | Benzocoumarin |

| Photoredox catalyst / Pyridine N-oxide | α-Olefins | Carbohydroxylation / Aminohydroxylation | Primary alcohols / β-Amino alcohols |

| Rhenium-based photocatalyst | Pyridine N-oxides | Deoxygenation | Pyridines |

Tautomeric Equilibria and Isomerization Dynamics

The tautomeric equilibrium between the N-oxide and N-hydroxy forms is a critical aspect of the chemistry of pyrimidinol N-oxides. The position of this equilibrium is significantly influenced by the substituents on the pyrimidine ring. nih.gov For instance, in the metabolic N-oxygenation of 2,4-diamino-6-substituted pyrimidines, the formation of 3-N-oxides was observed for several derivatives, with no evidence of 1-N-oxide formation. nih.gov This selectivity is attributed to the effect of substituents on tautomerism and the electron distribution within the pyrimidine ring. nih.gov

The study of tautomerism is crucial as different tautomers can exhibit distinct reactivity. The pyrimidinol form (or hydroxypyrimidine) can exist in equilibrium with its keto tautomer, pyrimidone. nih.gov In the case of 2-isopropyl-6-methyl-4-pyrimidinol, it is a tautomer of 2-isopropyl-6-methyl-4-pyrimidone. nih.gov The specific tautomeric form present under different conditions will dictate the compound's chemical behavior.

Redox Chemistry and Electron Transfer Processes

The redox properties of pyrimidine N-oxides are central to their chemical reactivity. acs.org They can act as both oxidizing and reducing agents, depending on the reaction partners and conditions. The N-oxide functionality can be readily reduced to the corresponding pyridine, a transformation that is often synthetically useful. wikipedia.org

Electron transfer is a fundamental step in many of the reactions involving pyrimidine N-oxides. In photoredox catalysis, for example, single-electron transfer from the N-oxide to an excited photocatalyst initiates the reaction cascade. nih.gov The resulting N-oxy radical is a key intermediate that drives subsequent transformations. nih.govchemrxiv.org

The process of proton-coupled electron transfer (PCET) is also relevant to the redox chemistry of related nitrogen-containing heterocycles. diva-portal.org In PCET, both an electron and a proton are transferred, often in a concerted or stepwise manner. diva-portal.org While direct studies on 4-pyrimidinol, 6-methyl-, 1-oxide are limited in this specific context, the principles of PCET are likely to be important in its redox reactions, particularly those involving proton transfer steps coupled with electron transfer.

The redox potential of the N-oxide/pyridine couple is a key parameter that governs the thermodynamics of electron transfer reactions. nih.gov For instance, the reduction potential of pyridine N-oxide to pyridine is significantly lower than that of other N-oxides, presenting a greater challenge for deoxygenation. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Pyrimidinol,6 Methyl ,1 Oxide Complexes and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

No specific high-resolution NMR data for complexes or derivatives of 4-Pyrimidinol, 6-methyl-, 1-oxide were found in the available literature. Such studies would typically provide insights into the precise chemical environment of each atom, elucidate the structure of the pyrimidine (B1678525) ring and its substituents, and analyze the dynamic processes such as tautomerism or complexation.

X-ray Crystallography for Solid-State Structure Determination of Adducts and Cocrystals

There are no published crystal structures for adducts or cocrystals of 4-Pyrimidinol, 6-methyl-, 1-oxide. X-ray crystallography would be essential to determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Hydrogen Bonding Analysis

Detailed infrared (IR) and Raman spectroscopic analyses focused on the conformational and hydrogen bonding characteristics of 4-Pyrimidinol, 6-methyl-, 1-oxide complexes are not present in the searched literature. These techniques are crucial for identifying functional groups and probing the strength and nature of non-covalent interactions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization

Specific UV-Vis and fluorescence spectroscopic data to characterize the electronic structure and photophysical properties of 4-Pyrimidinol, 6-methyl-, 1-oxide and its derivatives could not be located. This type of analysis would provide information on the electronic transitions and the potential for luminescence.

High-Resolution Mass Spectrometry for Complex Structure Confirmation and Reactivity Intermediates

While basic mass spectrometry data for the related compound 6-methyl-4(1H)-pyrimidinone is noted by the National Institute of Standards and Technology (NIST), there is no available high-resolution mass spectrometry data for the confirmation of 4-Pyrimidinol, 6-methyl-, 1-oxide complexes or the identification of its reactivity intermediates. nist.gov

Applications of 4 Pyrimidinol,6 Methyl ,1 Oxide in Non Biological Systems

Role as a Versatile Building Block and Synthetic Intermediate in Organic Synthesis

The pyrimidine (B1678525) core is a fundamental building block in the synthesis of a vast array of complex molecules, including many pharmaceutical agents. wikipedia.orgnih.gov The introduction of an N-oxide functionality significantly modifies the reactivity of the pyrimidine ring, making these compounds valuable and versatile synthetic intermediates. semanticscholar.orgarkat-usa.org

The N-oxide group acts as a strong electron-donating group through resonance, while the nitrogen atom bears a formal positive charge, making the ring more susceptible to both electrophilic and nucleophilic attack compared to the parent pyrimidine. youtube.comscripps.edu This enhanced reactivity allows for the introduction of various substituents onto the heterocyclic core. For instance, heteroaromatic N-oxides can be used to direct C-H functionalization, such as hydroxylation at the C3 position of pyridines via photochemical valence isomerization of pyridine (B92270) N-oxides. acs.org Following the desired synthetic transformations, the N-oxide group can be readily removed through deoxygenation reactions, for example, using reagents like phosphorus oxychloride. wikipedia.org

Pyrimidine derivatives are crucial intermediates in medicinal chemistry. For example, 4,6-dihydroxy-2-methylpyrimidine (B75791) is a key intermediate in the synthesis of the cancer therapy drug Dasatinib. sigmaaldrich.com The synthesis of various substituted pyrimidines is an active area of research, with methods like direct condensation of cyanic acid derivatives with N-vinyl/aryl amides providing access to previously inaccessible structures poised for further derivatization. acs.org The general synthetic utility of pyrimidine derivatives underscores the potential of 4-Pyrimidinol, 6-methyl-, 1-oxide as a starting material for constructing more complex, biologically active molecules. rsc.orgresearchgate.net

| Reaction Type | Description | Relevance to 4-Pyrimidinol, 6-methyl-, 1-oxide |

| Nucleophilic Substitution | The N-oxide group activates the pyrimidine ring, facilitating the substitution of leaving groups or direct C-H functionalization. semanticscholar.orgarkat-usa.org | The hydroxyl and methyl groups on the ring can further influence the regioselectivity of nucleophilic attack. |

| Electrophilic Substitution | While the ring is generally electron-rich, the positively charged nitrogen can direct electrophiles to specific positions. youtube.com | Allows for the introduction of a wide range of functional groups. |

| Deoxygenation | The N-oxide can be removed after serving its purpose as an activating or directing group. wikipedia.org | A crucial step to access the final target molecule after utilizing the N-oxide's reactivity. |

| Cycloaddition Reactions | The N-O bond in pyridine N-oxides can participate in cycloaddition reactions, offering pathways to complex fused ring systems. arkat-usa.org | Provides a potential route for creating novel heterocyclic scaffolds from the pyrimidine N-oxide core. |

Applications in Material Science and Engineering

The unique structural and electronic properties of pyrimidine derivatives and N-oxides make them attractive candidates for the development of advanced materials.

The extended π-systems and the presence of heteroatoms in pyrimidine derivatives are conducive to creating materials with interesting optical and electronic properties. Research has shown that fused pyrimidine derivatives can be utilized as disperse dyes for coloring polyester (B1180765) fibers. nih.gov The color and fastness properties of these dyes are dependent on the specific substituents on the pyrimidine core.

In the realm of electronic materials, conjugated polymers incorporating a pyrimidine ring have been synthesized and characterized as novel semiconductors. rsc.org The electronic properties of such polymers can be tuned by altering the structure of the pyrimidine monomer. Furthermore, studies on the electronic states of pyridine-N-oxide using VUV photoabsorption and computational methods provide fundamental insights into the electronic transitions that are critical for applications in optical and electronic devices. nih.gov The introduction of an N-oxide group can significantly impact the electronic structure and, consequently, the material's properties. rsc.org Polymeric N-oxides have also been investigated for biomedical applications, such as for drug conjugation and as non-adhesive materials for microorganisms, highlighting their versatility. acs.orgnih.gov

Pyrimidine derivatives can serve as monomers for the synthesis of polymers and oligomers. A notable example is the synthesis of novel conjugated polymers through the aldol (B89426) condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. rsc.org This reaction takes advantage of the acidic protons of the methyl groups at the 4 and 6 positions, which can be deprotonated to generate a reactive carbanion. Given that 4-Pyrimidinol, 6-methyl-, 1-oxide possesses a methyl group at the 6-position, it could potentially undergo similar polymerization reactions to form novel polymeric structures. The presence of the N-oxide and hydroxyl groups would be expected to influence the polymerization process and the final properties of the polymer, such as solubility and thermal stability.

| Monomer Example | Polymerization Method | Resulting Polymer Type |

| 2-decyloxy-4,6-dimethylpyrimidine | Aldol Condensation | Conjugated Polymer rsc.org |

Utilization in Advanced Analytical Chemistry as a Reagent

The reactivity of certain functional groups makes them useful as reagents in analytical chemistry, particularly for derivatization to enhance detection and separation.

Currently, there is limited direct information available in the searched literature detailing the use of 4-Pyrimidinol, 6-methyl-, 1-oxide as a derivatization agent. However, the general principles of derivatization in chromatography often involve reacting an analyte with a reagent to improve its volatility, thermal stability, or detectability. N-Oxides can be analyzed by various spectroscopic methods, including NMR and IR spectroscopy, with the N⁺–O⁻ bond showing a characteristic vibration band. acs.org While methods exist for the analysis of N-oxides, their application as derivatization reagents is not well-documented in the available sources.

Exploitation in Catalysis (excluding enzyme/biocatalysis)

Heteroaromatic N-oxides, particularly pyridine N-oxides, have emerged as a versatile class of compounds in the field of catalysis. arkat-usa.orgscripps.edu They can function as organocatalysts, ligands for metal catalysts, or mild oxidants.

The N-oxide group is a strong Lewis base, which allows it to activate various substrates. Chiral pyridine N-oxides have been successfully employed as organocatalysts in a range of asymmetric reactions. scripps.edu The oxygen atom of the N-oxide can also coordinate to metal centers, making these compounds effective ligands in transition metal catalysis.

Furthermore, heteroaromatic N-oxides can act as mild and selective oxidants, often in conjunction with a metal catalyst. arkat-usa.org In some instances, pyridine-N-oxides have been shown to function as electron shuttles, participating in single-electron transfer processes. nih.gov Although these applications have been primarily demonstrated with pyridine-based N-oxides, the fundamental chemical properties of the N-O group suggest that pyrimidine N-oxides like 4-Pyrimidinol, 6-methyl-, 1-oxide could exhibit similar catalytic activities. However, specific research demonstrating the use of 4-Pyrimidinol, 6-methyl-, 1-oxide as a catalyst is not prevalent in the reviewed literature.

| Catalytic Role | Description | Relevant Compound Class |

| Organocatalyst | Acts as a Lewis base to activate substrates in asymmetric synthesis. scripps.edu | Chiral Pyridine N-Oxides |

| Ligand | The oxygen atom coordinates to a metal center, influencing the catalyst's activity and selectivity. arkat-usa.org | Pyridine N-Oxides |

| Mild Oxidant | Transfers its oxygen atom to a substrate, often mediated by a metal catalyst. arkat-usa.org | Heteroaromatic N-Oxides |

| Electron Shuttle | Participates in single-electron transfer reactions. nih.gov | Pyridine-N-oxide |

Ligands for Metal-Catalyzed Organic Transformations

While specific studies detailing the use of 4-pyrimidinol, 6-methyl-, 1-oxide as a ligand in metal-catalyzed organic transformations are not extensively documented, the broader class of pyridine N-oxides has demonstrated considerable potential in this area. Pyridine N-oxides are known to coordinate with a variety of transition metals through the oxygen atom, influencing the metal center's electronic properties and steric environment. wikipedia.orgacs.org This coordination can enhance the catalytic activity and selectivity of the metal complex in various organic reactions.

For instance, zinc complexes supported by pyridine-N-oxide ligands have been shown to be highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org These catalysts can operate at very low loadings, highlighting the efficiency imparted by the N-oxide ligand. Similarly, pyridine-N-oxide has been utilized as a mild reoxidant in osmium-catalyzed oxidative cyclization reactions, demonstrating its role in facilitating catalytic cycles. nih.gov

The coordination of 4-pyrimidinol, 6-methyl-, 1-oxide to a metal center would likely involve the N-oxide oxygen and potentially the pyrimidinol oxygen or the second nitrogen atom of the pyrimidine ring, leading to bidentate or bridging coordination modes. This could stabilize the metal center and promote specific catalytic pathways. The electronic nature of the pyrimidine ring, modified by the methyl and hydroxyl substituents, would further tune the ligand's properties.

Table 1: Examples of Metal-Catalyzed Reactions Using Pyridine N-Oxide Derivatives as Ligands

| Catalyst System | Reaction Type | Role of N-Oxide Ligand | Reference |

| Zinc complexes with dipyridylpyrrole N-oxide ligands | Thiol-Michael addition | Enhances catalytic efficiency | rsc.org |

| Osmium with pyridine-N-oxide | Oxidative cyclization | Mild reoxidant | nih.gov |

| Cobalt(II) with 4-methylpyridine (B42270) N-oxide | Formation of coordination complexes | Ligand for discrete metal complexes | nih.gov |

Further research into the coordination chemistry of 4-pyrimidinol, 6-methyl-, 1-oxide with various transition metals is warranted to explore its full potential as a ligand in catalysis. The synthesis and characterization of such complexes would be the first step towards evaluating their efficacy in important organic transformations.

Organocatalytic Roles of 4-Pyrimidinol, 6-methyl-, 1-oxide

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions. Heteroaromatic N-oxides, particularly chiral derivatives, have emerged as a powerful class of organocatalysts. nih.gov Their catalytic activity stems from the nucleophilicity of the N-oxide oxygen, which can activate substrates through Lewis base catalysis.

While the direct organocatalytic application of 4-pyrimidinol, 6-methyl-, 1-oxide has not been reported, the principles established for other pyridine N-oxides suggest its potential. For example, chiral 4-aryl-pyridine-N-oxides have been successfully employed as nucleophilic organocatalysts in the acylative dynamic kinetic resolution of azoles. acs.org Mechanistic studies have shown that the N-oxide group is crucial for the catalytic activity, being more nucleophilic than the corresponding pyridine nitrogen. acs.org

The N-oxide moiety in 4-pyrimidinol, 6-methyl-, 1-oxide could potentially activate silicon-based reagents or acyl donors, facilitating a range of transformations. The presence of the pyrimidinol group could also play a role, possibly through hydrogen bonding interactions that could influence the transition state and enantioselectivity in asymmetric reactions. Proline, a simple amino acid, has been shown to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid groups to facilitate reactions. youtube.com By analogy, the bifunctional nature of 4-pyrimidinol, 6-methyl-, 1-oxide could be explored for synergistic catalytic effects.

Table 2: Potential Organocatalytic Applications Based on Pyridine N-Oxide Analogs

| Catalyst Type | Reaction | Key Feature of Catalyst | Reference |

| Chiral Heteroaromatic N-Oxides | Allylation, Propargylation, Allenylation | Nucleophilic activation of organosilicon reagents | nih.gov |

| Chiral 4-Aryl-pyridine-N-oxides | Acylative Dynamic Kinetic Resolution | Enhanced nucleophilicity of N-oxide oxygen | acs.org |

| Proline | Aldol Reaction | Bifunctional catalysis via enamine and hydrogen bonding | youtube.com |

To unlock the organocatalytic potential of 4-pyrimidinol, 6-methyl-, 1-oxide, future research could focus on the design of chiral variants and their application in asymmetric synthesis.

Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-assemble into well-defined supramolecular architectures is a cornerstone of materials science and crystal engineering. The structural features of 4-pyrimidinol, 6-methyl-, 1-oxide, namely the hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptor sites (N-oxide oxygen and pyrimidine nitrogens), make it an excellent candidate for forming predictable supramolecular structures.

The N-oxide group is a particularly strong hydrogen bond acceptor. nih.govrsc.orgnih.gov Studies on pyridine N-oxides have shown their ability to form hydrogen bonds with a variety of donors, influencing their physical properties and crystal packing. rsc.org The N-O bond in N-oxides is polar, with a partial negative charge on the oxygen, which enhances its ability to participate in strong hydrogen bonds. mdpi.com

Furthermore, pyrimidinone structures, which are tautomers of hydroxypyrimidines, are well-known to form robust hydrogen-bonded dimers through N-H···O interactions. mdpi.comnih.gov This strong and directional interaction often dictates the primary supramolecular synthon in their crystal structures.

In the case of 4-pyrimidinol, 6-methyl-, 1-oxide, a rich variety of supramolecular motifs can be envisioned. The molecule exists in tautomeric forms, the -ol form (4-pyrimidinol) and the -one form (4(1H)-pyrimidinone or 4(3H)-pyrimidinone). nist.gov In the solid state, it is likely to exist predominantly in one of these forms or a mixture, which will significantly influence its hydrogen bonding patterns.

It is highly probable that 4-pyrimidinol, 6-methyl-, 1-oxide will form hydrogen-bonded dimers or catemers (chains) driven by the interactions between the hydroxyl/NH groups and the N-oxide oxygen or the carbonyl group of the pyrimidinone tautomer. The interplay between these different hydrogen bonding possibilities could lead to the formation of complex and interesting one-, two-, or even three-dimensional networks. The methyl group can also participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal packing.

Table 3: Potential Supramolecular Synthons for 4-Pyrimidinol, 6-methyl-, 1-oxide

| Interacting Groups | Hydrogen Bond Type | Potential Supramolecular Structure |

| Pyrimidinol OH and N-Oxide O | O-H···O | Dimer, Chain |

| Pyrimidinone N-H and N-Oxide O | N-H···O | Dimer, Chain |

| Pyrimidinone N-H and Pyrimidinone C=O | N-H···O | Dimer |

| Pyrimidinol OH and Pyrimidine N | O-H···N | Dimer, Chain |

The controlled self-assembly of 4-pyrimidinol, 6-methyl-, 1-oxide and its derivatives could be a promising route to new functional materials with applications in areas such as crystal engineering and the design of porous solids.

Advanced Analytical Methodologies for 4 Pyrimidinol,6 Methyl ,1 Oxide in Complex Chemical Matrices

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Separation

The purity of "4-Pyrimidinol, 6-methyl-, 1-oxide" and its separation from synthesis precursors, byproducts, and other contaminants can be effectively achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these techniques often depends on the volatility and thermal stability of the analyte and the matrix components.

High-Performance Liquid Chromatography (HPLC):

Given the likely polar nature and lower volatility of "4-Pyrimidinol, 6-methyl-, 1-oxide," reversed-phase HPLC (RP-HPLC) is the most suitable method for its analysis. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical RP-HPLC method would employ a C18 column, which provides excellent retention and separation for a wide range of polar and nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be optimal for separating the target compound from impurities with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the pyrimidinol core exhibits maximum absorbance.

Gas Chromatography (GC):

While direct GC analysis of "4-Pyrimidinol, 6-methyl-, 1-oxide" may be challenging due to its potential for thermal degradation, it can be a viable option, particularly if the compound exhibits sufficient volatility or can be derivatized. A high-temperature, polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) stationary phase, would be appropriate.

For successful GC analysis, careful optimization of the injector temperature is crucial to prevent on-column decomposition. If thermal lability is a significant issue, derivatization to a more volatile and stable analogue, for instance, through silylation of the hydroxyl group, could be employed. Flame Ionization Detection (FID) would provide a robust and sensitive means of quantification, while a Nitrogen-Phosphorus Detector (NPD) could offer enhanced selectivity for this nitrogen-containing compound.

Table 1: Illustrative Chromatographic Conditions for the Analysis of 4-Pyrimidinol, 6-methyl-, 1-oxide

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | High-polarity capillary (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 °C to 250 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (split/splitless) |

Hyphenated Techniques for Complex Mixture Analysis (LC-MS/MS, GC-MS for degradation products/impurities)

For the unambiguous identification and quantification of "4-Pyrimidinol, 6-methyl-, 1-oxide" and its potential degradation products or impurities, especially at trace levels in complex matrices, hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for analyzing non-volatile and thermally labile compounds in complex mixtures. The separation is first achieved via HPLC, as described above. The eluent is then introduced into a mass spectrometer. Electrospray ionization (ESI) is the most probable ionization technique for this compound, likely in positive ion mode due to the basicity of the pyrimidine (B1678525) ring.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A precursor ion corresponding to the molecular weight of "4-Pyrimidinol, 6-methyl-, 1-oxide" is selected and fragmented, and the resulting product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in the presence of co-eluting matrix components. This is particularly useful for identifying and quantifying potential degradation products, which may include deoxygenated forms or ring-opened species.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile impurities or if the parent compound is derivatized, GC-MS offers excellent chromatographic resolution and definitive identification based on mass spectra. The electron ionization (EI) source in a GC-MS system bombards the eluting compounds with electrons, leading to characteristic fragmentation patterns. These patterns serve as a "fingerprint" for the compound, allowing for its identification by comparison to a spectral library or by interpretation of the fragmentation. This is invaluable for elucidating the structures of unknown impurities or degradation products that are amenable to GC analysis.

Table 2: Representative Mass Spectrometry Parameters for 4-Pyrimidinol, 6-methyl-, 1-oxide

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Polarity | Positive | N/A |

| Scan Mode | Selected Reaction Monitoring (SRM) | Full Scan or Selected Ion Monitoring (SIM) |

| Precursor Ion (m/z) | [M+H]⁺ | Molecular Ion (M⁺) |

| Product Ions (m/z) | To be determined experimentally | Characteristic fragment ions |

| Collision Energy | To be optimized | 70 eV |

Spectroscopic Quantification in Non-Standard Chemical Environments

Spectroscopic techniques, particularly UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed for the quantification of "4-Pyrimidinol, 6-methyl-, 1-oxide," especially in simpler, non-standard chemical environments where chromatographic separation may not be necessary.

UV-Vis Spectrophotometry:

This technique relies on the principle that the pyrimidinol chromophore in the molecule will absorb light in the ultraviolet-visible region. By establishing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of the compound in a sample can be determined. The wavelength of maximum absorbance (λmax) should be identified by scanning a pure solution of the compound. While rapid and cost-effective, this method is less specific than chromatography and is susceptible to interference from other UV-absorbing compounds in the matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) is a powerful tool for determining the concentration of a compound without the need for a calibration curve of the analyte itself. By adding a known amount of an internal standard to the sample, the concentration of "4-Pyrimidinol, 6-methyl-, 1-oxide" can be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard. ¹H NMR would be the most direct method, likely focusing on the signal from the methyl group or the aromatic protons. This method is highly accurate and provides structural information simultaneously.

Electrochemical Methods for Redox Characterization

Electrochemical methods can provide valuable insights into the redox properties of "4-Pyrimidinol, 6-methyl-, 1-oxide," which can be useful for understanding its chemical reactivity and for developing electrochemical sensors.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a primary technique for investigating the electrochemical behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, the oxidation and reduction potentials of the analyte can be determined. For "4-Pyrimidinol, 6-methyl-, 1-oxide," CV could reveal the potential at which the N-oxide is reduced and whether the pyrimidinol ring itself undergoes oxidation. The reversibility of these processes can also be assessed. The experiment would typically be conducted in a suitable solvent and supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes). The data obtained can be used to infer reaction mechanisms and kinetic parameters.

Differential Pulse Voltammetry (DPV):

For quantitative purposes, differential pulse voltammetry offers higher sensitivity and better resolution than cyclic voltammetry. By applying potential pulses, the faradaic current is enhanced relative to the capacitive current, resulting in a peak-shaped output where the peak height is directly proportional to the concentration of the analyte. After establishing a calibration curve, DPV can be used for the sensitive determination of "4-Pyrimidinol, 6-methyl-, 1-oxide" concentration.

Future Research Directions and Unexplored Avenues in 4 Pyrimidinol,6 Methyl ,1 Oxide Chemistry

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of pyrimidine (B1678525) N-oxides has traditionally presented challenges, often resulting in poor yields due to side reactions like decomposition and ring-opening. cdnsciencepub.com Conventional methods frequently employ peracids, such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid, for the N-oxidation of the pyrimidine core. cdnsciencepub.com However, these approaches can lack atom economy and may require strong oxidants, particularly for fused heterocyclic systems with less reactive nitrogen atoms. rsc.org

Future research should prioritize the development of more efficient and sustainable synthetic routes to 4-Pyrimidinol, 6-methyl-, 1-oxide. A key objective is to move beyond stoichiometric reagents towards catalytic systems. Hydrogen peroxide (H₂O₂) stands out as a highly attractive oxidant due to its cost-effectiveness and the generation of water as its only byproduct, maximizing atom economy. nih.gov The development of catalytic protocols, perhaps using transition metal catalysts like titanium silicalite in continuous flow microreactors, could offer a safer, greener, and more efficient process compared to traditional batch reactions. organic-chemistry.org Such systems have shown promise for pyridine (B92270) N-oxide synthesis and could be adapted for pyrimidine derivatives. organic-chemistry.org

Another avenue for exploration is the direct synthesis from acyclic precursors, which could offer regioselective control over the N-oxidation. For instance, some pyrimidine N-oxides have been synthesized in a regioselective manner from β-alkoxy-β-ketoenamides and hydroxylamine (B1172632) hydrochloride. fu-berlin.de Investigating analogous multi-component reactions could provide novel and efficient access to the target molecule.

| Oxidation Method | Oxidant | Typical Substrates | Advantages | Challenges/Disadvantages | Citation |

| Peracid Oxidation | m-CPBA, Peracetic Acid | Substituted Pyrimidines | Well-established methodology | Low yields, side reactions, poor atom economy | cdnsciencepub.com |

| Catalytic Oxidation | H₂O₂ with catalyst (e.g., TS-1) | Pyridine Derivatives | High atom economy, "green" byproduct (H₂O), suitable for flow chemistry | Catalyst development and optimization needed for pyrimidines | nih.govorganic-chemistry.org |

| Cyclization Route | Hydroxylamine Hydrochloride | β-alkoxy-β-ketoenamides | High regioselectivity, novel pathway | Substrate synthesis required | fu-berlin.de |

Discovery of Unprecedented Reactivity Patterns and Mechanistic Insights

The chemistry of pyrimidine N-oxides is rich with potential for discovering novel reactions and understanding complex mechanisms. The N-oxide moiety dramatically alters the electronic properties of the pyrimidine ring, activating it for unique transformations. rsc.org

A significant area for future study is the photochemistry of 4-Pyrimidinol, 6-methyl-, 1-oxide. The photochemistry of heteroaromatic N-oxides is known to proceed through transient, high-energy intermediates like oxaziridines, leading to rearrangements, ring contractions, or ring expansions. wur.nl While the excited singlet state often leads to isomerizations, the triplet state can be responsible for deoxygenation. wur.nl Investigating the irradiation of 4-Pyrimidinol, 6-methyl-, 1-oxide under various conditions could unveil new reaction pathways and products.

Furthermore, rearrangements promoted by reagents like acetic anhydride (B1165640), such as the Boekelheide rearrangement, warrant detailed investigation. nih.gov Recent studies on model pyrimidine N-oxides have shown that this rearrangement can proceed, at least in part, through radical intermediates. fu-berlin.denih.gov A thorough mechanistic study of 4-Pyrimidinol, 6-methyl-, 1-oxide could involve trapping experiments (e.g., with TEMPO) and computational modeling to determine whether concerted, ionic, or radical pathways are dominant. nih.gov Understanding these mechanisms is crucial for controlling product outcomes and harnessing the synthetic utility of such rearrangements.

| Reaction Type | Key Intermediate/Mechanism | Potential Products | Investigative Tools | Citation |

| Photochemical Rearrangement | Oxaziridine (B8769555) | Isomers, ring-contracted or expanded heterocycles | UV irradiation, flash photolysis, product analysis | wur.nl |

| Boekelheide Rearrangement | Radical or ionic intermediates | Acetoxymethyl-substituted pyrimidines | Acetic anhydride, radical traps (TEMPO), computational studies | fu-berlin.denih.gov |

| Deoxygenation | Triplet excited state | Parent pyrimidine | Photolysis with sensitizers/quenchers | wur.nl |

Expansion into Emerging Fields of Material Science and Niche Catalysis

While pyrimidine derivatives are well-established in medicinal chemistry, their potential in material science remains an emerging field. researchgate.net The unique electronic and coordination properties of 4-Pyrimidinol, 6-methyl-, 1-oxide could be leveraged to create novel functional materials.

Aromatic N-oxides can serve as versatile ligands in coordination chemistry, acting as bridges between metal centers to form coordination polymers. nih.gov The oxygen atom of the N-oxide group is an effective coordination site. Exploring the reaction of 4-Pyrimidinol, 6-methyl-, 1-oxide with various metal ions could lead to the synthesis of new coordination polymers with interesting magnetic, optical, or porous properties. nih.gov Pyrimidine-based materials have also been investigated for applications in organic light-emitting diodes (OLEDs), suggesting that derivatives like the target N-oxide could possess valuable electrogenerated chemiluminescent properties. researchgate.net

In the realm of catalysis, heteroaromatic N-oxides can act as organocatalysts. researchgate.net The high catalytic activity of some N-pyridine oxides has been linked to the alpha effect. researchgate.net Future research could screen 4-Pyrimidinol, 6-methyl-, 1-oxide for catalytic activity in various organic transformations, potentially uncovering novel, metal-free catalytic systems.

Integration with High-Throughput Experimentation and Data Science Approaches

The exploration of novel synthetic routes and applications for 4-Pyrimidinol, 6-methyl-, 1-oxide can be significantly accelerated by modern automation and data science techniques. High-throughput experimentation (HTE) workflows, which allow for the rapid screening of numerous reaction conditions, are well-suited for optimizing the challenging N-oxidation reaction or for discovering new reactivity. rsc.org HTE platforms integrated with automated analysis can quickly identify optimal catalysts, solvents, and temperature profiles, compressing development timelines. beilstein-journals.org

In parallel, data science and machine learning (ML) are becoming indispensable tools for guiding reaction optimization and predicting outcomes. nih.gov For a new compound like 4-Pyrimidinol, 6-methyl-, 1-oxide, where initial data is scarce, techniques like transfer learning and active learning are particularly relevant. nih.gov An ML model trained on a large dataset of related N-oxidation or pyrimidine functionalization reactions could be fine-tuned with a small number of initial experiments on the target system to predict optimal conditions, thereby minimizing experimental workload. nih.govnih.gov Bayesian optimization, for example, has proven to be a powerful tool for efficiently navigating complex reaction landscapes to find optimal yields with a limited number of experiments. acs.org

| Approach | Description | Application to 4-Pyrimidinol, 6-methyl-, 1-oxide | Potential Impact | Citation |

| High-Throughput Experimentation (HTE) | Automated platforms for performing and analyzing large numbers of experiments in parallel. | Screening catalysts and conditions for synthesis; discovering new reactions and materials. | Rapid optimization and discovery, reducing manual labor. | rsc.orgbeilstein-journals.org |

| Machine Learning (ML) / Data Science | Using algorithms to learn from data and make predictions about reaction outcomes or optimal conditions. | Predicting successful synthetic conditions; optimizing reaction yields with minimal experiments. | More efficient and targeted experimental design; accelerates development. | nih.gov |

| Bayesian Optimization | An active learning strategy that sequentially suggests experiments to find the optimum of a function. | Efficiently finding the optimal yield for the synthesis or a subsequent reaction. | Faster convergence on optimal conditions compared to traditional methods. | acs.org |

Addressing Challenges in Large-Scale Synthesis and Application Development (non-pharmaceutical)

Transitioning a novel chemical entity from laboratory curiosity to practical application requires overcoming challenges in scalability and identifying viable uses. For the large-scale synthesis of 4-Pyrimidinol, 6-methyl-, 1-oxide, the inherent difficulties of N-oxidation, such as side-product formation and the use of hazardous reagents, must be addressed. cdnsciencepub.com

The adoption of continuous flow chemistry offers a promising solution to many scale-up problems. organic-chemistry.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for potentially energetic reactions involving oxidants. A continuous process using a packed-bed reactor with a heterogeneous catalyst could allow for sustained production, easy product separation, and catalyst recycling, enhancing the economic and environmental viability of the synthesis. organic-chemistry.org

For non-pharmaceutical applications, the unique properties conferred by the N-oxide group could be exploited. For example, polymeric N-oxides have been explored as hydrophilic materials for biomedical applications due to their "stealth" characteristics. acs.org This suggests that 4-Pyrimidinol, 6-methyl-, 1-oxide could serve as a monomer or functionalizing agent for creating specialty polymers. Additionally, the introduction of an N-oxide group can improve the oxygen balance of a molecule, a property of interest in the field of energetic materials. rsc.orgmdpi.com While exercising extreme caution, exploring the thermal properties and energy content of this and related compounds could be a long-term research direction. rsc.org

Q & A